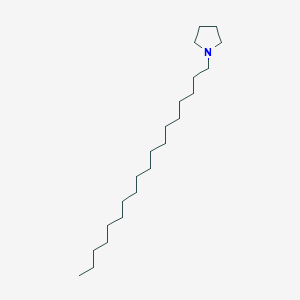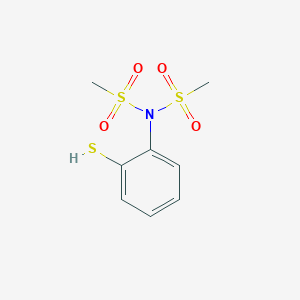
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate is an organic compound with the molecular formula C6H10ClNO4. It is a derivative of chloroacetic acid and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate can be synthesized through the reaction of ethyl chloroacetate with methyl isocyanate in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acids and alcohols.
Oxidation and Reduction: Oxidized or reduced derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-(Methylcarbamoyloxy)ethyl 2-chloroacetate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution, hydrolysis, and other organic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Ethyl bromoacetate
- Methyl bromoacetate
Uniqueness
2-(Methylcarbamoyloxy)ethyl 2-chloroacetate is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications and can be used in more diverse chemical reactions .
Eigenschaften
CAS-Nummer |
105469-20-3 |
|---|---|
Molekularformel |
C6H10ClNO4 |
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
2-(methylcarbamoyloxy)ethyl 2-chloroacetate |
InChI |
InChI=1S/C6H10ClNO4/c1-8-6(10)12-3-2-11-5(9)4-7/h2-4H2,1H3,(H,8,10) |
InChI-Schlüssel |
AHFZBIIOAPPROI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCCOC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


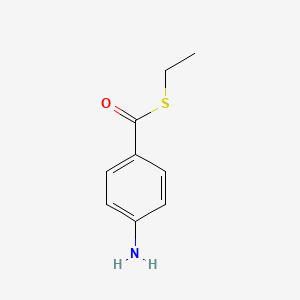


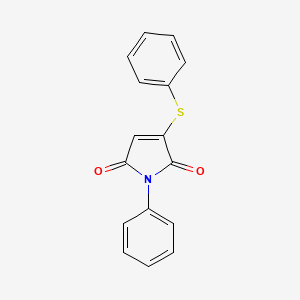
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)


![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
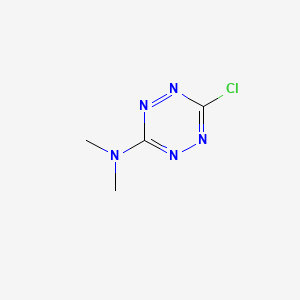
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
